6-[(E)-2-(3,4-dimethylphenyl)ethenyl]-3-(4-methoxybenzyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole
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Overview
Description
6-[(1E)-2-(3,4-DIMETHYLPHENYL)ETHENYL]-3-[(4-METHOXYPHENYL)METHYL]-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOLE is a complex organic compound that belongs to the class of triazolothiadiazoles
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-[(1E)-2-(3,4-DIMETHYLPHENYL)ETHENYL]-3-[(4-METHOXYPHENYL)METHYL]-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOLE typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the triazole and thiadiazole rings, followed by the introduction of the substituents at the appropriate positions. Common reagents used in these reactions include hydrazine, carbon disulfide, and various aldehydes or ketones. The reaction conditions often involve heating under reflux and the use of solvents such as ethanol or acetonitrile.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of more efficient catalysts, alternative solvents, and continuous flow reactors to enhance reaction rates and scalability.
Chemical Reactions Analysis
Types of Reactions
6-[(1E)-2-(3,4-DIMETHYLPHENYL)ETHENYL]-3-[(4-METHOXYPHENYL)METHYL]-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOLE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of dihydro derivatives.
Substitution: Electrophilic or nucleophilic substitution reactions can introduce different functional groups at specific positions on the aromatic rings.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate, reducing agents such as sodium borohydride or lithium aluminum hydride, and various electrophiles or nucleophiles for substitution reactions. The reaction conditions can vary widely depending on the desired transformation, but typically involve controlled temperatures and the use of appropriate solvents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce dihydro derivatives. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives with potentially different biological activities.
Scientific Research Applications
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and materials.
Biology: It has shown potential as an antimicrobial, antifungal, and anticancer agent in various biological assays.
Medicine: The compound is being investigated for its potential therapeutic applications, including as a drug candidate for treating various diseases.
Industry: It can be used in the development of new materials with unique properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 6-[(1E)-2-(3,4-DIMETHYLPHENYL)ETHENYL]-3-[(4-METHOXYPHENYL)METHYL]-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOLE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
Triazolothiadiazoles: Other compounds in this class share similar structural features and biological activities.
Benzothiazoles: These compounds also contain a thiadiazole ring and have been studied for their diverse biological activities.
Thiadiazines: Similar to thiadiazoles, these compounds have a sulfur and nitrogen-containing ring and exhibit various biological properties.
Uniqueness
6-[(1E)-2-(3,4-DIMETHYLPHENYL)ETHENYL]-3-[(4-METHOXYPHENYL)METHYL]-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOLE is unique due to its specific substituents and the combination of triazole and thiadiazole rings
Properties
Molecular Formula |
C21H20N4OS |
---|---|
Molecular Weight |
376.5 g/mol |
IUPAC Name |
6-[(E)-2-(3,4-dimethylphenyl)ethenyl]-3-[(4-methoxyphenyl)methyl]-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole |
InChI |
InChI=1S/C21H20N4OS/c1-14-4-5-16(12-15(14)2)8-11-20-24-25-19(22-23-21(25)27-20)13-17-6-9-18(26-3)10-7-17/h4-12H,13H2,1-3H3/b11-8+ |
InChI Key |
FULLHPXMIRTIIV-DHZHZOJOSA-N |
Isomeric SMILES |
CC1=C(C=C(C=C1)/C=C/C2=NN3C(=NN=C3S2)CC4=CC=C(C=C4)OC)C |
Canonical SMILES |
CC1=C(C=C(C=C1)C=CC2=NN3C(=NN=C3S2)CC4=CC=C(C=C4)OC)C |
Origin of Product |
United States |
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